4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide is a chemical compound with the molecular formula C11H7BrF6O3. It is known for its unique structure, which includes trifluoromethoxy and trifluoroethoxy groups attached to a phenacyl bromide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide typically involves the reaction of 4-hydroxyacetophenone with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols or alkanes.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenacyl bromide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
- 4-Bromo-1,1,2-trifluoro-1-butene
- Novaluron
Uniqueness
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide stands out due to its unique combination of trifluoromethoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C11H7BrF6O3 |
---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
2-bromo-1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-8(19)6-1-3-7(4-2-6)20-10(14,15)9(13)21-11(16,17)18/h1-4,9H,5H2 |
InChI Key |
HLLOESJGNGIHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.